2-((tert-Butoxycarbonyl)amino)-3-(2,3,4-trifluorophenyl)propanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(2,3,4-trifluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a trifluorophenyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(2,3,4-trifluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Propanoic Acid Backbone: The protected amino group is then coupled with a suitable precursor to form the propanoic acid backbone. This step may involve the use of reagents such as diethyl malonate or ethyl acetoacetate.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced through a nucleophilic substitution reaction using a trifluorophenyl halide (e.g., 2,3,4-trifluorobenzyl bromide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(2,3,4-trifluorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(2,3,4-trifluorophenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various derivatives.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes, receptors, or proteins. The trifluorophenyl group enhances the compound’s binding affinity and specificity, while the Boc protecting group ensures selective reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-(2,3,4-trifluorophenyl)propanoic acid can be compared with other similar compounds, such as:
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the trifluorophenyl group, resulting in different chemical properties and reactivity.
2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid: Contains a single fluorine atom, leading to variations in binding affinity and specificity.
2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid: Has a different fluorine substitution pattern, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16F3NO4 |
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Molecular Weight |
319.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-9(12(19)20)6-7-4-5-8(15)11(17)10(7)16/h4-5,9H,6H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
YUTYVNCTEWHGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)F)F)F)C(=O)O |
Origin of Product |
United States |
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